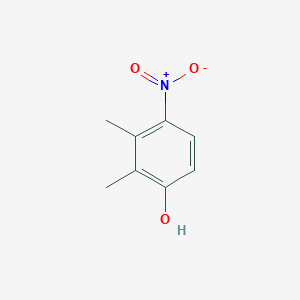
2,3-二甲基-4-硝基苯酚
描述
2,3-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where two methyl groups are attached to the benzene ring at positions 2 and 3, and a nitro group is attached at position 4
科学研究应用
2,3-Dimethyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of nitro groups on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Nitrophenols, the class of compounds to which 2,3-dimethyl-4-nitrophenol belongs, are known to interact with various biological molecules and processes .
Mode of Action
The exact mode of action of 2,3-Dimethyl-4-nitrophenol is not well-documented. Nitrophenols, in general, are known to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress, leading to various cellular changes .
Biochemical Pathways
Nitrophenols have been reported to interfere with oxidative phosphorylation, a critical process in cellular energy production .
Pharmacokinetics
Information on the pharmacokinetics of 2,3-Dimethyl-4-nitrophenol is limited. Nitrophenols are generally metabolized via nitro reduction
Result of Action
Nitrophenols can cause oxidative stress, leading to cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-4-nitrophenol. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .
生化分析
Biochemical Properties
2,3-Dimethyl-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can lead to changes in the enzymatic activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 2,3-Dimethyl-4-nitrophenol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can trigger various cellular responses, including the activation of signaling pathways that regulate cell survival and apoptosis. Additionally, 2,3-Dimethyl-4-nitrophenol can affect gene expression by modulating the activity of transcription factors involved in stress responses.
Molecular Mechanism
At the molecular level, 2,3-Dimethyl-4-nitrophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can disrupt normal cellular processes and lead to various physiological effects. Additionally, 2,3-Dimethyl-4-nitrophenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-4-nitrophenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dimethyl-4-nitrophenol can degrade over time, leading to a decrease in its biological activity . The degradation products may also have biological effects, which need to be considered in long-term studies. Additionally, prolonged exposure to 2,3-Dimethyl-4-nitrophenol can lead to adaptive responses in cells, altering their sensitivity to the compound.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-4-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Studies have shown that there is a threshold dose above which the adverse effects become significant. Additionally, chronic exposure to high doses of 2,3-Dimethyl-4-nitrophenol can lead to long-term health effects, including organ damage and impaired physiological function.
Metabolic Pathways
2,3-Dimethyl-4-nitrophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for the detoxification and elimination of 2,3-Dimethyl-4-nitrophenol from the body. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-4-nitrophenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,3-Dimethyl-4-nitrophenol within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-4-nitrophenol is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, the accumulation of 2,3-Dimethyl-4-nitrophenol in the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-4-nitrophenol can be synthesized through the nitration of 2,3-dimethylphenol. The nitration process involves the reaction of 2,3-dimethylphenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 4-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 2,3-dimethyl-4-nitrophenol follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 2,3-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2,3-Dimethyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 2,3-Dimethyl-4-nitrobenzoic acid.
相似化合物的比较
- 2,4-Dimethyl-4-nitrophenol
- 2,6-Dimethyl-4-nitrophenol
- 4-Nitrophenol
Comparison: 2,3-Dimethyl-4-nitrophenol is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to 2,4-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, the 2,3-dimethyl derivative has different steric and electronic effects, leading to variations in its reactivity and applications. 4-Nitrophenol, lacking the additional methyl groups, exhibits different solubility and reactivity profiles.
This detailed overview provides a comprehensive understanding of 2,3-dimethyl-4-nitrophenol, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2,3-dimethyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEZHJNJHQAEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537126 | |
| Record name | 2,3-Dimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-93-5 | |
| Record name | 2,3-Dimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


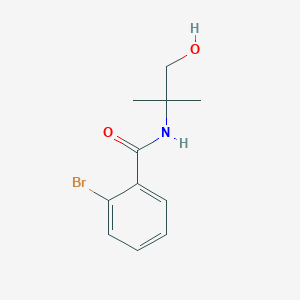
![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
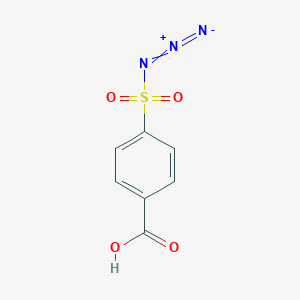
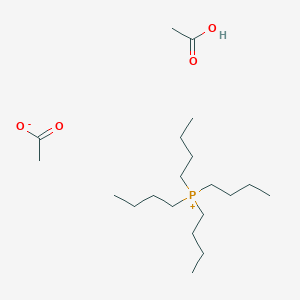


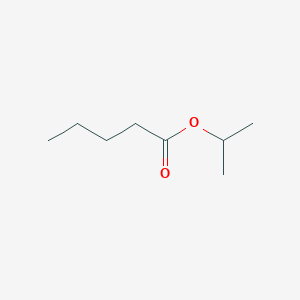
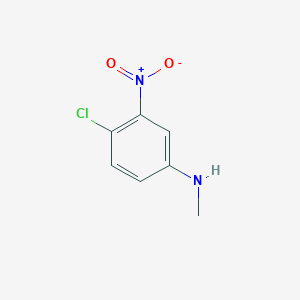
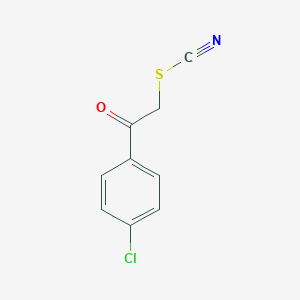
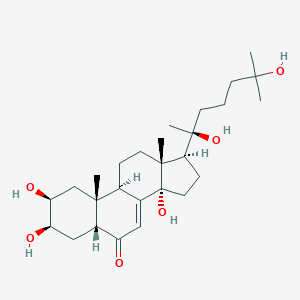

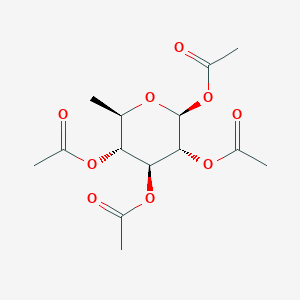
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
